molecular formula C18H17FN4O2S B12662567 Thidiazimin CAS No. 123249-43-4

Thidiazimin

Cat. No.: B12662567
CAS No.: 123249-43-4
M. Wt: 372.4 g/mol
InChI Key: HZKBYBNLTLVSPX-UHFFFAOYSA-N
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Preparation Methods

Thidiazimin is synthesized starting from m-dichlorobenzene. The synthetic route involves several steps, including nitration, fluorination, etherification, reduction, and alkylation to produce the intermediate aniline. This intermediate is then converted into thioisocyanate, which undergoes condensation with an amine, followed by cyclization to yield the final product . The reaction conditions typically involve the use of sulfuric acid as a catalyst and various organic solvents to facilitate the reactions.

Chemical Reactions Analysis

Thidiazimin undergoes several types of chemical reactions, including:

Common reagents used in these reactions include sulfuric acid, hydrazine, and various organic solvents. The major products formed from these reactions are typically derivatives of this compound with altered functional groups, which can have different herbicidal properties .

Comparison with Similar Compounds

Thidiazimin is similar to other Protox inhibitors such as flumioxazin and sulfentrazone. it is unique in its chemical structure, which includes a benzoxazinone core connected to a heterocyclic ring group . This structure provides this compound with distinct herbicidal properties and a different spectrum of weed control compared to other Protox inhibitors .

Similar Compounds

This compound’s unique structure and rapid action make it a valuable tool in agricultural weed management, offering effective control of a wide range of broad-leaved weeds.

Properties

CAS No.

123249-43-4

Molecular Formula

C18H17FN4O2S

Molecular Weight

372.4 g/mol

IUPAC Name

6-[(6,6-dimethyl-5,7-dihydropyrrolo[2,1-c][1,2,4]thiadiazol-3-ylidene)amino]-7-fluoro-4-prop-2-ynyl-1,4-benzoxazin-3-one

InChI

InChI=1S/C18H17FN4O2S/c1-4-5-22-13-7-12(11(19)6-14(13)25-9-16(22)24)20-17-23-10-18(2,3)8-15(23)21-26-17/h1,6-7H,5,8-10H2,2-3H3

InChI Key

HZKBYBNLTLVSPX-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=NSC(=NC3=CC4=C(C=C3F)OCC(=O)N4CC#C)N2C1)C

Origin of Product

United States

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